![molecular formula C24H14Cl2O2 B13676896 Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] is a chemical compound with the molecular formula C24H14Cl2O2 It is characterized by the presence of a naphthalene core substituted with two 4-chlorophenyl groups at the 2 and 3 positions, each linked via a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] typically involves the reaction of naphthalene-2,3-dicarboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest it may interfere with cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar naphthalene core with different substituents.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Another naphthalene derivative with different functional groups.
Uniqueness
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] is unique due to its specific substitution pattern and the presence of two 4-chlorophenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C24H14Cl2O2 |
|---|---|
分子量 |
405.3 g/mol |
IUPAC名 |
[3-(4-chlorobenzoyl)naphthalen-2-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C24H14Cl2O2/c25-19-9-5-15(6-10-19)23(27)21-13-17-3-1-2-4-18(17)14-22(21)24(28)16-7-11-20(26)12-8-16/h1-14H |
InChIキー |
LDURPGLYYUMZQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate](/img/structure/B13676816.png)
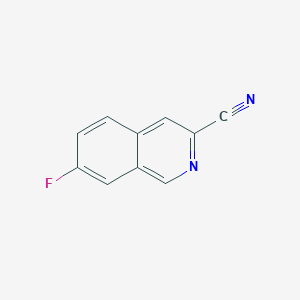

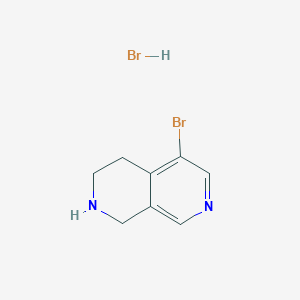
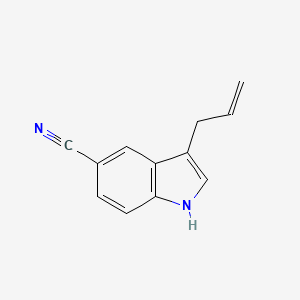
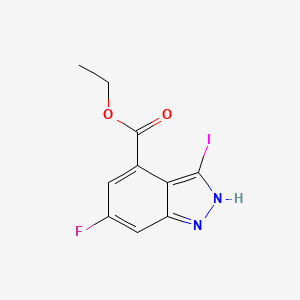
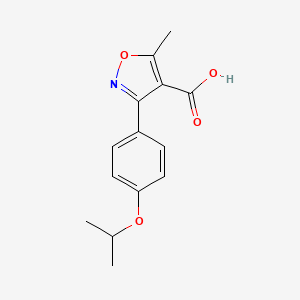
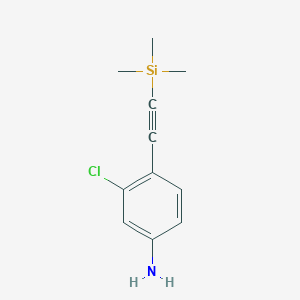
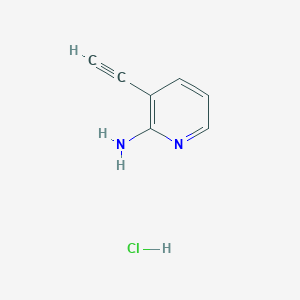
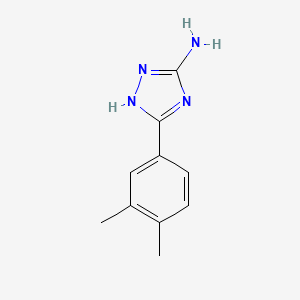
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
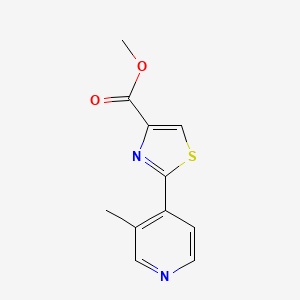
![2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)
